
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: is a synthetic peptide composed of multiple alanine residues and a single serine residue. Peptides like this one are often used in scientific research to study protein structure and function, as well as in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using acidic or basic conditions.
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Various amino acid derivatives and coupling reagents are used in SPPS.
Major Products
Hydrolysis: Produces individual amino acids such as alanine and serine.
Oxidation: Produces oxidized serine residues.
Substitution: Produces modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: has several applications in scientific research:
Protein Structure Studies: Used as a model peptide to study protein folding and stability.
Enzyme Substrates: Serves as a substrate for various proteolytic enzymes to study enzyme kinetics and specificity.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine depends on its specific application. In general, peptides interact with proteins, enzymes, and receptors through various molecular interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: can be compared with other similar peptides, such as:
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: Lacks the serine residue, making it less hydrophilic.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-serine: Contains an additional serine residue, increasing its hydrophilicity and potential for hydrogen bonding.
L-Alanyl-L-seryl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-glycine: Substitutes one alanine with glycine, affecting the peptide’s flexibility and conformation.
These comparisons highlight the unique properties of This compound , such as its specific amino acid sequence and the presence of a serine residue, which can influence its interactions and applications in research and industry.
Eigenschaften
CAS-Nummer |
299185-32-3 |
|---|---|
Molekularformel |
C24H42N8O10 |
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H42N8O10/c1-9(25)17(34)32-16(8-33)23(40)30-14(6)21(38)28-12(4)19(36)26-10(2)18(35)27-11(3)20(37)29-13(5)22(39)31-15(7)24(41)42/h9-16,33H,8,25H2,1-7H3,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,30,40)(H,31,39)(H,32,34)(H,41,42)/t9-,10-,11-,12-,13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
ZQQIQFXYOHVKIP-XYWFBWCISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

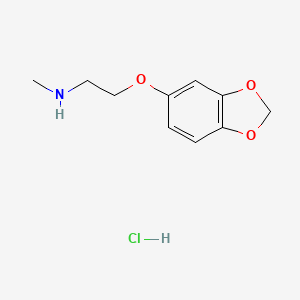


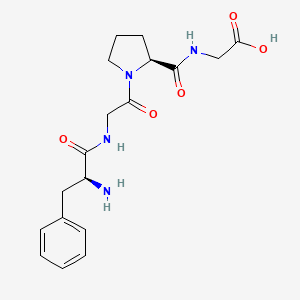
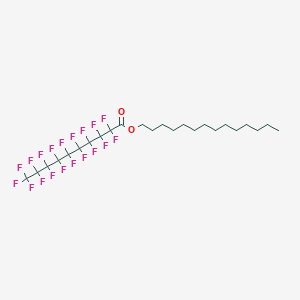
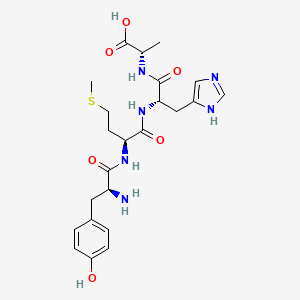
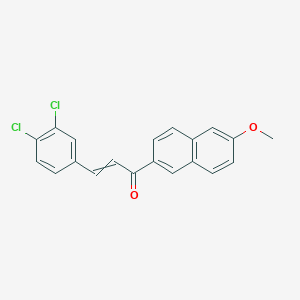
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)

![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
